N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of a thiophene moiety and a carboxamide group further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where phenol reacts with β-ketoester in the presence of a strong acid catalyst.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the carboxylic acid derivative of the chromene is reacted with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds with a similar chromene core, such as coumarins, which are known for their anticoagulant and antimicrobial properties.
Thiophene Derivatives: Compounds containing the thiophene ring, which are often explored for their electronic and pharmacological properties.
Uniqueness
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, thiophene moiety, and carboxamide group, which together confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-18(22,9-12-6-7-24-10-12)11-19-17(21)16-8-14(20)13-4-2-3-5-15(13)23-16/h2-8,10,22H,9,11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXZCOZRWFTWBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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